molecular formula C15H32O B160078 2-Pentadecanol CAS No. 1653-34-5

2-Pentadecanol

Cat. No. B160078
CAS RN: 1653-34-5
M. Wt: 228.41 g/mol
InChI Key: ALVGHPMGQNBJRC-UHFFFAOYSA-N
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Description

2-Pentadecanol is a chemical compound with the molecular formula C15H32O . It is also known by other names such as Pentadecan-2-ol and sec-Pentadecyl alcohol . It is a colorless liquid with a faint odor of alcohol .


Synthesis Analysis

While specific synthesis methods for 2-Pentadecanol were not found in the search results, 1-Pentadecanol, a related compound, has been used as a starting reagent for the asymmetric synthesis of jaspine B .


Molecular Structure Analysis

The molecular structure of 2-Pentadecanol consists of 15 carbon atoms, 32 hydrogen atoms, and one oxygen atom . The molecular weight is 228.414 Da . The structure can be viewed as a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

2-Pentadecanol, being an alcohol, can react with alkali metals, nitrides, and strong reducing agents to generate flammable and/or toxic gases . It can also react with oxoacids and carboxylic acids to form esters plus water . Oxidizing agents can convert it to aldehydes or ketones .


Physical And Chemical Properties Analysis

2-Pentadecanol has a molecular weight of 228.414 Da . It is a colorless liquid with a faint odor of alcohol . More detailed physical and chemical properties, such as heat capacity, viscosity, and vapor pressure, can be found in the source .

Scientific Research Applications

Surface Chemistry

  • Fluidity in Binary Monolayers : Nakahara et al. (2019) explored the interactions between pentadecanol (H15OH) and (perfluorohexyl)nonanol (F6H9OH) at the air−water interface. Their findings highlight the miscibility and phase behavior of these components, revealing the potential of 2-Pentadecanol in understanding surface chemistry phenomena (Nakahara, Minamisono, & Shibata, 2019).

Pharmacology and Biochemistry

  • Isolation from Plant Sources : Khan et al. (2013) isolated a long-chain ester, similar to 2-Pentadecanol, from the rhizome of Polygonatumverticillatum, exhibiting potent tyrosinase inhibition, underscoring its relevance in pharmacological research (Khan, Saeed, Khan, ul-Haq, Muhammad, & Ghaffar, 2013).

Pheromone Research

Catalysis and Chemical Reactions

  • Catalysis in Chemical Reactions : Tran et al. (2014) studied the Cu(I)-catalyzed reactions of 2-nitrosopyridine with dienes, providing insights into regioselectivity and coordination effects in catalysis, which could be relevant for understanding the reactivity of compounds like 2-Pentadecanol (Tran, Liu, Houk, & Nicholas, 2014).

Materials Science

  • In Magnetic Resonance Imaging (MRI) : Drahoš et al. (2011) investigated Mn2+ complexes with pyridine-based macrocycles, which involve structures similar to 2-Pentadecanol, for potential use in MRI contrast agents (Drahoš, Kotek, Císařová, Hermann, Helm, Lukeš, & Tóth, 2011).

Energy and Fuels

  • Biodiesel and Combustion : Devarajan et al. (2020) explored the use of 1-Pentadecanol as an ignition enhancer in biodiesel/diesel blends, highlighting its potential in improving fuel efficiency and reducing emissions (Devarajan, Munuswamy, Nagappan, & Ganesan, 2020).

Nutrition and Metabolism

Safety And Hazards

2-Pentadecanol is considered to have low toxicity . Excessive exposure can produce some central nervous system depression, and prolonged contact can cause skin irritation . It is recommended to use personal protective equipment and ensure adequate ventilation when handling 2-Pentadecanol .

Future Directions

Recent research suggests that pentadecanoic acid, a related compound, has broad activities relevant to protecting cardiometabolic, immune, and liver health . These studies further support the emerging role of C15:0 as an essential fatty acid . Future research may explore the potential of 2-Pentadecanol in similar contexts.

properties

IUPAC Name

pentadecan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(2)16/h15-16H,3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVGHPMGQNBJRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870899
Record name 2-pentadecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pentadecanol

CAS RN

1653-34-5
Record name (±)-2-Pentadecanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1653-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentadecan-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001653345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pentadecanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86160
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Record name 2-pentadecanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentadecan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.206
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Synthesis routes and methods

Procedure details

Pentadecanone (200 g) was added a 3-litre three-necked flask under nitrogen, to which diethyl ether (1000 ml) was slowly added from a dropping funnel. Sodium borohydride (63.54 g) was then slowly added and the mixture stirred for two days at room temperature under nitrogen. Toluene was added to the reaction vessel and the contents transferred to a separating funnel. The organic layer was washed with water and the aqueous layer was collected. The aqueous layer was washed with toluene, which was combined with the previous organic layer. The product was dried with magnesium sulphate and filtered under vacuum. The solvent was then stripped on a rotary evaporator at 100° C. to yield the title compound.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step Two
Quantity
63.54 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
324
Citations
K Mori, H Harada, P Zagatti, A Cork… - Liebigs Annalen der …, 1991 - Wiley Online Library
The synthesis of four stereoisomers of the female‐produced sex pheromone [(2R,6R,10R)‐, (2S,6R,10R)‐, (2S,6S,10S)‐, and (2R,6S,10S)‐1a] of the rice moth (Corcyra cephalonica) …
JA Moreira, AG Corrêa - Journal of the Brazilian Chemical Society, 2000 - SciELO Brasil
… It has been demonstrated that the main sex pheromone components of this species are acetate or propionate of 3,7-dimethyl-2-pentadecanol (diprionol). We describe herein an …
Number of citations: 19 www.scielo.br
WF Naccarato, RA Gelman, JC Kawalek, JR Gilbertson - Lipids, 1972 - Wiley Online Library
… The percentage of 2-pentadecanol and 2-tridecanol falls from 27% and 8.5%, respectively, in aerobic cells to 7% and 1% in anaerobic cells. Primary alcohols now become the major …
Number of citations: 36 aocs.onlinelibrary.wiley.com
BG Johansson, O Anderbrant, J Simandl… - Journal of chemical …, 2001 - Springer
… From these studies we conclude that the release rate of 3,7-dimethyl2-pentadecanol esters from polyethylene dispensers is reasonably constant for the length of the N. sertifer flight …
Number of citations: 38 link.springer.com
O Anderbrant, J Löfqvist, E Hedenström, J Bång… - Journal of chemical …, 2010 - Springer
… -2-pentadecanol, (2S,6S)-2,6-dimethyl-1-tetradecanol, and (2S,3S)-3-methyl-2-pentadecanol. … In Japan, the acetate of (2S,3S)-3-methyl-2-pentadecanol attracted males when tested in …
Number of citations: 8 link.springer.com
Y Gavamukulya, F Abou-Elella, F Wamunyokoli… - 2015 - nru.uncst.go.ug
Folk medicine has taken an important place especially in developing countries where limited health services are available. However, the absence of scientific evaluation of medicinal …
Number of citations: 44 nru.uncst.go.ug
Y Sasaerila, R Gries, G Gries, G Khaskin, S King… - Chemoecology, 2003 - Springer
… fragmentation ion m/z 45 and molecular weight (MW) 270 (indicative of a 18-carbon secondary alcohol with the hydroxy group in C2) resembled that of 6,10,14-trimethyl2-pentadecanol, …
Number of citations: 42 link.springer.com
E Hedenström, HE Högberg - Tetrahedron, 1994 - Elsevier
… Absmcr: A hiiha o&r cuprate reacted with rrcmr-2.3-epoxybutane famishing a mixture of the four erythm-isomers of diprionol (3.7~dimethyl-2-pentadecanol, 7) in a high yield both …
Number of citations: 34 www.sciencedirect.com
L Jirovetz, G Buchbauer, GT Abraham… - Flavour and fragrance …, 2006 - Wiley Online Library
… further caryophyllene derivatives; floral and floral-fatty notes are characteristic for 1-pentadecene, 2-pentadecanol, 2-phenylethyl alcohol and nerolidol; 2-tridecanol and low …
Number of citations: 19 onlinelibrary.wiley.com
DR Hall, A Cork, R Lester, BF Nesbitt… - Journal of chemical …, 1987 - Springer
… When this work was carried out, 6,10,14-trimethyl-2-pentadecanol (B) had not previously been … unrelated to the 6,10,14-trimethyl-2-pentadecanol (B) found to be produced by female C. …
Number of citations: 41 link.springer.com

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